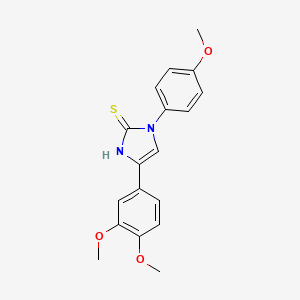

5-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1H-imidazole-2-thione

Description

Properties

IUPAC Name |

5-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-21-14-7-5-13(6-8-14)20-11-15(19-18(20)24)12-4-9-16(22-2)17(10-12)23-3/h4-11H,1-3H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLCIVYEZOSGHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C(NC2=S)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1H-imidazole-2-thione typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3,4-dimethoxybenzaldehyde and 4-methoxybenzaldehyde.

Formation of Imidazole Ring: The aldehydes undergo a condensation reaction with thiourea in the presence of a base such as potassium hydroxide (KOH) to form the imidazole ring.

Cyclization: The intermediate product is then cyclized under acidic conditions to yield the final imidazole-2-thione compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large-scale reactors to mix and heat the starting materials under controlled conditions.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-1H-imidazole-2-thione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) to yield corresponding thiol derivatives.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Thiol derivatives

Substitution: Various substituted imidazole derivatives

Scientific Research Applications

Chemistry

In chemistry, 5-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1H-imidazole-2-thione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antifungal agent, making it a candidate for further investigation in drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its imidazole ring is a common motif in many pharmacologically active compounds, suggesting possible applications in the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1H-imidazole-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Analog 1: (E)-2-(3,4-Dimethoxybenzylidene)-5-((E)-3-(3,4-Dimethoxyphenyl)acryloyl)cyclopentanone (3e)

- Core Structure: Cyclopentanone with acryloyl and benzylidene substituents.

- Key Differences: Lacks the imidazole-thione ring; instead, it features a cyclopentanone core. Contains acryloyl and methoxy groups, enhancing antioxidant activity .

- Biological Activity: Exhibits potent free radical scavenging (IC₅₀ ≈ 8.2 μM) and tyrosinase inhibition (IC₅₀ ≈ 12.4 μM) . Non-toxic to normal human lung cells.

Structural Analog 2: 4-(4-Fluorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5)

- Core Structure : Thiazole-triazole hybrid with fluorophenyl groups.

- Key Differences :

- Thiazole and triazole rings replace the imidazole-thione system.

- Fluorine substituents enhance metabolic stability and lipophilicity.

- Structural Features :

- Applications: Potential for protease inhibition due to triazole-thiazole synergy, though direct activity data are unavailable.

Structural Analog 3: 1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole

- Core Structure : Imidazole with dimethyl and methoxyphenyl substituents.

- Key Differences :

- Lacks the thione group, reducing electrophilic reactivity.

- Dimethyl groups at positions 4 and 5 may hinder π-π stacking interactions.

- Applications : Used as a chemosensor for transition metals (e.g., Ir³⁺) due to methoxy coordination sites .

Spectroscopic Characterization

Antioxidant Activity

| Compound | DPPH Radical Scavenging (IC₅₀, μM) | Reference |

|---|---|---|

| Target Imidazole-Thione | Not reported | – |

| Curcumin Analog (3e) | 8.2 | |

| (E)-2-(4-Hydroxy-3-Methoxybenzylidene)-5-... | 7.5 |

SAR Insight : Methoxy and hydroxy groups enhance radical scavenging, but the imidazole-thione’s sulfur may offer unique redox properties.

Enzyme Inhibition

| Compound | ACE Inhibition (IC₅₀, μM) | Tyrosinase Inhibition (IC₅₀, μM) | |

|---|---|---|---|

| Target Imidazole-Thione | Not reported | Not reported | |

| Curcumin Analog (3d) | 14.3 | 15.7 | |

| Thiazole-Triazole (5) | – | – |

SAR Insight : The thione group in the target compound could act as a hydrogen bond acceptor, enhancing enzyme binding compared to carbonyl-containing analogs.

Toxicity and Pharmacological Potential

- Target Compound: No toxicity data reported.

- Curcumin Analogs: Non-toxic to normal human lung cells (IC₅₀ > 100 μM) .

- Implications : Methoxy and thione groups generally correlate with low toxicity, but in vivo studies are needed for confirmation.

Biological Activity

5-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1H-imidazole-2-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C18H18N2O3S

- Molecular Weight : 330.41 g/mol

- InChI : InChI=1S/C18H18N2O3S/c1-21-14-6-4-12(5-7-14)17-11-19-18(20-17)13-8-15(22-2)10-16(9-13)23-3/h4-11H,1-3H3,(H,19,20)

This compound features an imidazole ring substituted with methoxyphenyl groups, which contribute to its biological activity.

Anticancer Activity

Several studies have explored the anticancer properties of imidazole derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 2.8 | |

| A549 (Lung) | 3.5 | |

| HT-29 (Colon) | 2.3 | |

| Panc-1 (Pancreatic) | 0.32 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the S phase, as evidenced by various assays conducted in vitro.

Carbonic Anhydrase Inhibition

Research has indicated that this compound may act as an inhibitor of carbonic anhydrase (CA), particularly the tumor-associated isoforms CA IX and CA XII. The inhibition data suggest that it has a selective profile against these isoforms compared to cytosolic forms:

These findings support the potential use of this compound in targeting specific cancer types where CA IX is overexpressed.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound's structure allows it to bind effectively to the active sites of enzymes such as carbonic anhydrase, leading to reduced enzymatic activity and subsequent effects on tumor growth.

- Induction of Apoptosis : Studies have shown that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It has been observed that treatment with this compound can result in cell cycle arrest at specific phases, particularly the S phase, which is crucial for DNA synthesis.

Case Studies and Research Findings

In a notable study by Congiu et al., various imidazole derivatives were synthesized and evaluated for their biological activity against different cancer cell lines. Among these derivatives, compounds structurally similar to this compound exhibited significant antiproliferative effects with IC50 values ranging from 0.32 µM to 3.5 µM across several tested cell lines .

Additionally, a molecular docking study revealed that the binding affinity of this compound for CA IX was significantly higher than that for cytosolic isoforms, suggesting its potential as a targeted therapeutic agent in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.